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Executive Summary

UBX1325 (foselutoclax) is an investigational senolytic small molecule inhibitor of B-cell
lymphoma-extra large (Bcl-xL), a member of the Bcl-2 family of apoptosis-regulating proteins.
[1][2] By selectively inducing apoptosis in senescent cells, UBX1325 presents a novel
therapeutic strategy for age-related eye diseases, particularly Diabetic Macular Edema (DME).
[1] Preclinical and clinical studies have demonstrated its potential to not only improve visual
acuity but also to modify the disease trajectory in patients with DME who have had suboptimal
responses to standard-of-care anti-VEGF therapies.[1][3] This document provides a
comprehensive overview of the therapeutic applications, mechanism of action, and clinical
evaluation of UBX1325.

Mechanism of Action: Targeting Cellular
Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to the pathology
of many age-related diseases. In the context of DME, senescent cells accumulate in the retina,
promoting chronic inflammation and vascular dysfunction. UBX1325 is designed to
preferentially eliminate these senescent cells by inhibiting Bcl-xL, a pro-survival protein upon
which these cells depend.[1] This targeted apoptosis of senescent cells is believed to restore a
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more normal cellular microenvironment and alleviate the pathological processes underlying
DME.

Senescent Cell Therapeutic Intervention
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Figure 1: UBX1325 Mechanism of Action

Clinical Development Program

UBX1325 has been evaluated in several clinical trials for the treatment of DME. The following
sections summarize the key findings and methodologies of these studies.

Phase 2b ASPIRE Study

The ASPIRE study was a prospective, multicenter, randomized, double-masked, active-
controlled trial designed to assess the efficacy and safety of repeat intravitreal injections of
UBX1325 compared to aflibercept in patients with DME.[3][4]

Outcome Measure Timepoint UBX1325 (10 pg) Aflibercept (2 mg)

Mean Change in
BCVA (ETDRS letters) Week 24 >5 letters Non-inferior

from Baseline

Week 36 >5 |etters Non-inferior

Subjects with CST
<400 microns at Week 36 Superior Performance

Baseline

Table 1. Summary of Efficacy Outcomes from the ASPIRE Phase 2b Study[2]
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Figure 2: ASPIRE Phase 2b Study Workflow
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Inclusion Criteria:

Age =18 years.[5]

Diagnosis of nonproliferative diabetic retinopathy and DME.[5]

Center-involved DME with Central Subfield Thickness (CST) =325-900 pm.[5]

Best Corrected Visual Acuity (BCVA) between 70 and 30 ETDRS letters (equivalent to 20/40
to 20/250 on the Snellen chart).[5]

Active DME despite prior anti-VEGF treatment.[4]
Exclusion Criteria:

o Concurrent eye disease or structural damage, other than DME, that could compromise BCVA
or prevent its improvement.[5]

Treatment Arms:

o UBX1325 Arm: Patients received intravitreal injections of 10 ug UBX1325 on Day 1, Week 8,
and Week 16. An initial 2 mg dose of aflibercept was also administered on Day 1.[5]

» Aflibercept Arm: Patients received intravitreal injections of 2 mg aflibercept on Day 1, Week
8, and Week 16, with a sham procedure on Day 1.[5]

Primary Efficacy Outcomes:
e Change in BCVA from baseline.[2]

e Change in CST from baseline.[2]

Phase 2 BEHOLD Study

The BEHOLD study was a Phase 2 trial that provided initial proof-of-concept for UBX1325 in
patients with DME.[1]
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UBX1325
Outcome . . .
Timepoint (single Sham p-value
Measure Lo
injection)
Mean Change in
BCVA (ETDRS
18 Weeks +6.1 +1.1 0.0368

letters) from

Baseline

Table 2: Key Efficacy Outcome from the BEHOLD Phase 2 Study[1]

Safety and Tolerability

Across multiple clinical studies, UBX1325 has demonstrated a favorable safety and tolerability
profile.[1][2] No cases of intraocular inflammation, retinal vein occlusion, endophthalmitis, or
vasculitis have been reported.[1]

Future Directions

The promising results from the ASPIRE and BEHOLD studies suggest that UBX1325 has the
potential to be a valuable addition to the treatment landscape for DME, particularly for patients
who do not respond optimally to current therapies.[3] Further pivotal trials will be necessary to
confirm these findings and support regulatory approval. UNITY Biotechnology is currently
exploring strategic partnerships to advance the development of UBX1325.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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1325]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.clinicaltrials.gov/study/NCT06011798
https://ctv.veeva.com/study/assess-the-efficacy-and-safety-of-repeat-intravitreal-injections-of-foselutoclax-ubx1325-in-patien
https://ctv.veeva.com/study/assess-the-efficacy-and-safety-of-repeat-intravitreal-injections-of-foselutoclax-ubx1325-in-patien
https://www.benchchem.com/product/b1665041#potential-therapeutic-applications-of-af-cx-1325
https://www.benchchem.com/product/b1665041#potential-therapeutic-applications-of-af-cx-1325
https://www.benchchem.com/product/b1665041#potential-therapeutic-applications-of-af-cx-1325
https://www.benchchem.com/product/b1665041#potential-therapeutic-applications-of-af-cx-1325
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665041?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

